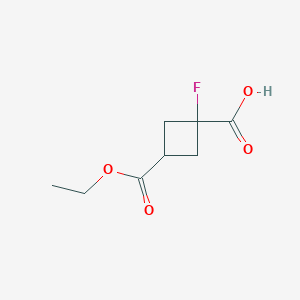![molecular formula C15H8N2O3S B2613399 3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 1794998-38-1](/img/structure/B2613399.png)
3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of thiophene, oxadiazole, and chromenone. This compound is of significant interest due to its potential applications in medicinal chemistry, material science, and organic synthesis. The presence of multiple heteroatoms and aromatic rings in its structure contributes to its unique chemical and physical properties.
Mechanism of Action
Target of Action
Similar compounds with thiophene and oxadiazole moieties have been reported to interact with various biological targets .
Mode of Action
Biochemical Pathways
It’s worth noting that compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Result of Action
Similar compounds have been reported to exhibit significant antioxidant properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one. For instance, the stability of similar compounds has been improved when embedded into graphene aerogels, which can effectively reduce their dissolution in the electrolyte .
Biochemical Analysis
Biochemical Properties
3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit inhibitory effects on certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially modulating their activity and contributing to its antioxidant properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties. Furthermore, this compound can alter cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing their phosphorylation activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it may undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For example, this compound may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(thiophen-3-yl)-1,2,4-oxadiazole with 2H-chromen-2-one in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the chromenone moiety.
Common Reagents and Conditions
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties .
Scientific Research Applications
3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug that is an analogue of amphetamine with a thiophene ring.
2,6-Bis(5-octylthiophen-2-yl)dithieno[3,2-b2’,3’-d]thiophene: Used as an organic semiconductor.
1-(2-Bromobenzyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole:
Uniqueness
3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is unique due to its combination of thiophene, oxadiazole, and chromenone moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O3S/c18-15-11(7-9-3-1-2-4-12(9)19-15)14-17-16-13(20-14)10-5-6-21-8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEOLKWSELGNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2613316.png)
![ethyl 1-(2-methylphenyl)-6-oxo-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2613318.png)
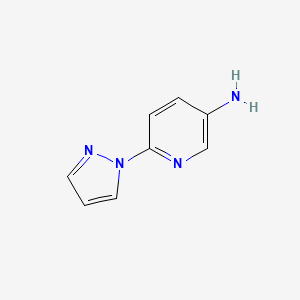
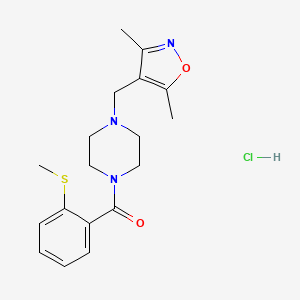
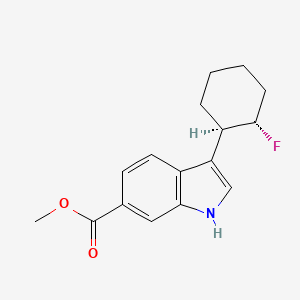
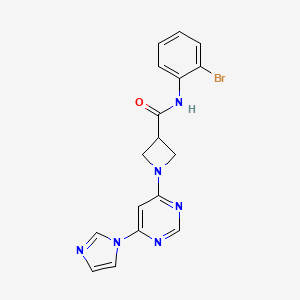
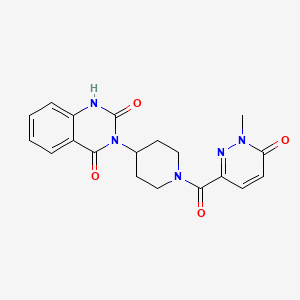
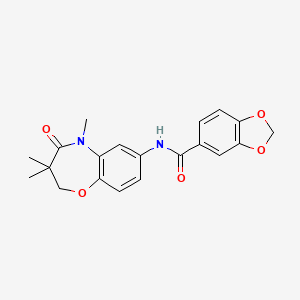

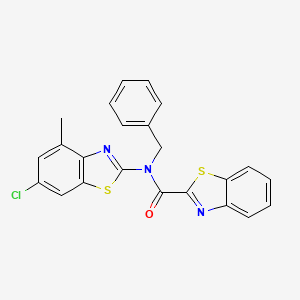
![1-[(4-Nitrophenyl)methyl]adamantane](/img/structure/B2613330.png)
![N-(3,4-dichlorophenyl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2613336.png)
![N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2613337.png)
